L(+)-Rhamnose Monohydrate
Description
Contextualizing L(+)-Rhamnose as a Deoxy Sugar in Biochemical Research
L-Rhamnose, or 6-deoxy-L-mannose, is classified as a deoxy sugar because it lacks a hydroxyl group on the sixth carbon. wikipedia.orghimedialabs.comontosight.ai This structural feature is central to its biochemical identity and function. Unlike most naturally occurring sugars which are in the D-form, L-rhamnose is predominantly found in its L-form, a notable exception along with L-fucose and L-arabinose. wikipedia.org
In biochemical research, L-rhamnose serves as a crucial building block for a variety of complex carbohydrates. hongdanaturals.com In plants, it is a key constituent of pectic polysaccharides such as rhamnogalacturonan I and rhamnogalacturonan II, which are integral to the structure of the plant cell wall. himedialabs.comnih.govneogen.com In bacteria, L-rhamnose is a component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and is also found in the cell wall polysaccharides of many Gram-positive bacteria, including species of Streptococcus, Enterococcus, and Lactococcus. ontosight.ainih.govbiorxiv.org The presence of rhamnose in these bacterial structures is often essential for their viability and virulence. nih.govoup.com
The biosynthesis of L-rhamnose is a well-characterized enzymatic pathway that is not present in humans. biomedres.usbiomedres.us This makes the enzymes involved in this pathway attractive targets for the development of new antibacterial therapies. biomedres.usbiomedres.usnih.gov The precursor for L-rhamnose synthesis in bacteria is typically dTDP-L-rhamnose, which is produced from glucose-1-phosphate through a four-step enzymatic process. nih.govoup.comresearchgate.net In plants, the precursor is UDP-L-rhamnose. nih.gov
Overview of L(+)-Rhamnose Monohydrate's Significance in Glycobiology and Microbial Systems Research
The unique structure and biological distribution of L-rhamnose make it a significant molecule in the fields of glycobiology and microbial systems research. hongdanaturals.compubcompare.ai
In Glycobiology:
Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. L-rhamnose is a key player in this field due to its incorporation into a diverse array of glycoconjugates, including glycoproteins and glycolipids. ontosight.ai Research in this area explores how rhamnose-containing glycans are involved in molecular recognition, cell adhesion, and signaling processes. ontosight.ai For instance, specific lectins, which are carbohydrate-binding proteins, can recognize L-rhamnose residues, mediating interactions between cells. biomedres.usbiomedres.us The study of rhamnosyltransferases, the enzymes that transfer rhamnose from a donor molecule to an acceptor, is an active area of research, providing insights into the synthesis of complex carbohydrates. mdpi.com
In Microbial Systems Research:
In the context of microbial systems, L-rhamnose is of paramount importance. Many bacteria can utilize L-rhamnose as a carbon and energy source. mdpi.com The metabolic pathways for L-rhamnose catabolism have been extensively studied in organisms like Escherichia coli. mdpi.com
Furthermore, rhamnose-containing polysaccharides on the surface of bacteria are often major antigenic determinants. himedialabs.comnih.gov This means they are recognized by the host's immune system and can play a crucial role in the pathogenicity of bacteria. nih.govpubcompare.ai For example, the rhamnose-glucose polysaccharides of Streptococcus mutans are significant for its virulence and ability to form biofilms, which are a key factor in the development of dental caries. asm.org The biosynthesis of these rhamnose-containing structures is essential for the bacteria, and disrupting these pathways can severely impact bacterial fitness and virulence. nih.govoup.comasm.org This has led to significant research into the enzymes of the L-rhamnose biosynthetic pathway as potential targets for novel antimicrobial drugs. oup.comnih.gov
L-rhamnose is also used in microbiology as a component of culture media to differentiate between bacterial species based on their ability to ferment this sugar. sigmaaldrich.com
Table 1: Key Research Findings on this compound
| Research Area | Key Findings | References |
|---|---|---|
| Biochemical Role | L-Rhamnose is a deoxy sugar, 6-deoxy-L-mannose, found predominantly in its L-form in nature. | wikipedia.orghimedialabs.com |
| Plant Biology | It is a structural component of plant cell wall pectic polysaccharides like rhamnogalacturonan I and II. | himedialabs.comnih.govneogen.com |
| Bacterial Structure | L-Rhamnose is a key component of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in many Gram-positive bacteria. | ontosight.ainih.govbiorxiv.org |
| Bacterial Virulence | The presence of rhamnose in bacterial cell walls is often essential for viability and pathogenicity. | nih.govoup.compubcompare.ai |
| Biosynthesis | The bacterial biosynthesis of L-rhamnose from glucose-1-phosphate involves a four-step enzymatic pathway, which is absent in humans. | nih.govoup.combiomedres.usbiomedres.usresearchgate.net |
| Glycobiology | Rhamnose-containing glycans are involved in molecular recognition, cell adhesion, and signaling. | ontosight.aibiomedres.usbiomedres.us |
| Microbial Metabolism | Many bacteria can utilize L-rhamnose as a carbon and energy source. | mdpi.com |
| Antimicrobial Targets | The enzymes of the L-rhamnose biosynthetic pathway are being investigated as potential targets for new antibiotics. | oup.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4,5-tetrahydroxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCDOTZPYZPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Distribution of L Rhamnose
Rhamnogalacturonan I Research
Rhamnogalacturonan I (RG-I) is a major structural domain of pectin (B1162225), accounting for 20-35% of pectic polysaccharides. nih.govoup.com It is characterized by a backbone of repeating disaccharide units of [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→]n, which consists of alternating L-rhamnose and D-galacturonic acid residues. portlandpress.comoup.comtandfonline.com
Research has revealed that the structure of RG-I is highly complex and variable depending on the plant species, tissue type, and developmental stage. oup.comresearchgate.net Approximately 20-80% of the rhamnose residues in the backbone are branched, typically at the O-4 position. oup.com These side chains are composed of neutral sugars, primarily galactans, arabinans, and arabinogalactans (Type I and Type II). oup.comtandfonline.com The diversity in the composition, length, and degree of branching of these side chains contributes to the functional versatility of RG-I. oup.com For instance, the highly branched nature of RG-I is thought to influence the cross-linking of other pectin domains, thereby affecting cell wall stiffening and flexibility. researchgate.net Recent detailed analysis in Arabidopsis thaliana has uncovered previously unreported structural features, such as the O-acetylation of rhamnose residues in the backbone, further highlighting the intricacy of RG-I. biorxiv.org
Table 1: Structural Characteristics of Rhamnogalacturonan I (RG-I)
| Feature | Description | Source(s) |
|---|---|---|
| Backbone | Repeating disaccharide unit: [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→] | portlandpress.comoup.comtandfonline.com |
| Branching | Occurs at O-4 (primarily) and O-3 of rhamnose residues | oup.comtandfonline.com |
| Side Chains | Composed of neutral sugars, including (1→5)-α-L-arabinan, (1→4)-β-D-galactan, and arabinogalactans (Type I and II) | oup.comtandfonline.com |
| Structural Variability | High diversity in side chain composition, length, and branching depending on plant source, tissue, and developmental stage | oup.comresearchgate.net |
| Modifications | O-acetylation of rhamnose backbone residues has been identified | biorxiv.org |
Rhamnogalacturonan II Research
Rhamnogalacturonan II (RG-II) is another pectic polysaccharide, but it is quantitatively a minor component of the primary cell wall, representing about 0.5% to 5% of its dry mass. nih.govannualreviews.orgoup.com Despite its low abundance, RG-II is essential for normal plant growth and development. nih.govannualreviews.org It was first identified in 1978 in suspension-cultured sycamore cell walls. nih.govannualreviews.orgoup.com
RG-II is distinguished by its extraordinary structural complexity and high degree of conservation across all vascular plants. nih.govannualreviews.orgoup.comscite.ai Its structure consists of a homogalacturonan-like backbone with four different side chains. scite.ai What is remarkable is that RG-II is composed of at least 12 different types of glycosyl residues, some of which are rare sugars like apiose and aceric acid, linked by more than 20 different glycosidic linkages. nih.govannualreviews.orgoup.com
Table 2: Key Research Findings on Rhamnogalacturonan II (RG-II)
| Research Finding | Significance | Source(s) |
|---|---|---|
| Complex Composition | Composed of at least 12 different glycosyl residues and over 20 different glycosidic linkages. | nih.govannualreviews.orgoup.comscite.ai |
| Structural Conservation | The glycosyl sequence of RG-II is highly conserved across all vascular plants. | nih.govannualreviews.orgscite.ai |
| Borate (B1201080) Cross-Linking | Forms a dimer through a borate diester bridge, cross-linking pectic chains. | nih.govannualreviews.orgoup.com |
| Essential Function | Required for the formation of a 3D pectic network, contributing to cell wall mechanical properties and normal plant growth. | nih.govannualreviews.orgoup.com |
L Rhamnose Biosynthesis Pathways and Their Enzymology
Deoxythymidine Diphosphate (B83284) (dTDP)-L-Rhamnose Biosynthesis Pathway (Rml Pathway)
The most prevalent and well-characterized route for L-rhamnose synthesis is the dTDP-L-rhamnose pathway, commonly known as the Rml pathway. nih.govresearchgate.net This pathway is highly conserved among a vast array of both Gram-positive and Gram-negative bacteria. nih.gov It involves a sequence of four enzymatic reactions that collectively convert glucose-1-phosphate (G-1-P) and deoxythymidine triphosphate (dTTP) into the final product, dTDP-L-rhamnose. researchgate.netfrontiersin.org The four enzymes responsible for this transformation are RmlA, RmlB, RmlC, and RmlD, which catalyze thymidylyl transfer, dehydration, epimerization, and reduction steps, respectively. researchgate.netnih.gov The end product, dTDP-L-rhamnose, serves as the sugar donor for rhamnosyltransferases to synthesize rhamnose-containing polysaccharides and other vital compounds. researchgate.netfrontiersin.org
Glucose-1-Phosphate Thymidylyltransferase (RmlA) Activity and Promiscuity
The inaugural and rate-limiting step of the Rml pathway is catalyzed by Glucose-1-Phosphate Thymidylyltransferase (RmlA). nih.govresearchgate.net This enzyme facilitates the condensation of α-D-glucose-1-phosphate and dTTP to produce dTDP-D-glucose and pyrophosphate. acs.orgox.ac.ukresearchgate.net RmlA's position as the first enzyme in the pathway makes it the primary point of metabolic control. researchgate.net Its activity is regulated through allosteric feedback inhibition by the final product of the pathway, dTDP-L-rhamnose. nih.govnih.gov This regulatory mechanism allows the cell to control the flux of metabolites through the pathway efficiently. researchgate.net
Structurally, RmlA from Pseudomonas aeruginosa is a homotetramer, which can be visualized as a dimer of dimers. nih.govacs.org Each monomer is composed of three functional subdomains: a core subdomain, a sugar-binding subdomain, and a dimerization subdomain. nih.govnih.gov The active site is located in a deep pocket formed between the core and sugar-binding domains. nih.gov Distinct from the active site is an allosteric binding site, located at the monomer-monomer interface, where the inhibitor dTDP-L-rhamnose binds, highlighting a sophisticated mechanism of regulation. acs.org This work has provided a basis for designing potent nanomolar inhibitors against RmlA. acs.org
| Property | Description |
| Enzyme Name | Glucose-1-Phosphate Thymidylyltransferase (RmlA) |
| EC Number | 2.7.7.24 nih.govox.ac.uk |
| Reaction | dTTP + Glucose-1-Phosphate ⇌ dTDP-D-Glucose + Pyrophosphate nih.govacs.org |
| Function | Catalyzes the first committed step in the dTDP-L-rhamnose pathway. nih.gov |
| Structure | Homotetramer, with each monomer having a core, sugar-binding, and dimerization domain. nih.govnih.gov |
| Regulation | Allosteric feedback inhibition by the final pathway product, dTDP-L-rhamnose. nih.govresearchgate.net |
dTDP-D-Glucose 4,6-Dehydratase (RmlB) Activity and Structural Aspects
The second step in the pathway is the irreversible conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). proteopedia.orgresearchgate.net RmlB belongs to the large short-chain dehydrogenase/reductase (SDR) extended family, which is characterized by a highly conserved Tyr-XXX-Lys catalytic couple. nih.govresearchgate.net The enzyme utilizes a tightly bound NAD+ cofactor to transiently oxidize the substrate, which facilitates the subsequent dehydration. nih.govwikipedia.org
Structural analyses of RmlB from Salmonella enterica reveal that it functions as a homodimer. nih.govresearchgate.net Each monomer consists of two distinct domains: a larger N-terminal domain that binds the NAD+ cofactor and features a classic Rossmann fold, and a smaller C-terminal domain responsible for binding the dTDP-D-glucose substrate. proteopedia.orgnih.gov The active site is formed within a cavity between these two domains. nih.govresearchgate.net
| Feature | Description |
| Enzyme Name | dTDP-D-Glucose 4,6-Dehydratase (RmlB) |
| EC Number | 4.2.1.46 nih.govwikipedia.org |
| Reaction | dTDP-D-glucose ⇌ dTDP-4-dehydro-6-deoxy-D-glucose + H₂O wikipedia.org |
| Structure | Homodimer; each monomer has an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. proteopedia.orgnih.gov |
| Cofactor | NAD+ nih.gov |
| Family | Short-chain dehydrogenase/reductase (SDR) nih.gov |
| Catalytic Residues | Conserved Tyr and Lys residues. nih.govresearchgate.net |
dTDP-4-Keto-6-Deoxy-D-Glucose 3,5-Epimerase (RmlC) Mechanisms
The third enzyme, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), performs a complex transformation: the simultaneous epimerization at both the C3' and C5' positions of the sugar ring. wikipedia.orgpsu.edu This reaction converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose. wikipedia.org The mechanism involves two separate proton abstraction and re-addition events at the two chiral centers. Studies have shown that the equilibrium of this reaction strongly favors the initial substrate, dTDP-4-keto-6-deoxyglucose. psu.edu
Structurally, RmlC is a homodimer and a member of the cupin superfamily, characterized by a distinctive "jelly roll-like" beta-barrel fold. ebi.ac.ukwikipedia.org The enzyme's active site is situated in the center of this jelly roll motif, formed by conserved residues. wikipedia.org
| Step | Transformation |
| Substrate | dTDP-4-keto-6-deoxy-D-glucose |
| Enzyme | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) |
| Action | Epimerization at C3' and C5' positions. psu.edu |
| Product | dTDP-4-keto-6-deoxy-L-mannose |
dTDP-4-Keto-6-Deoxy-L-Glucose Reductase (RmlD) Characterization
The final step in the biosynthesis of dTDP-L-rhamnose is catalyzed by dTDP-4-keto-6-deoxy-L-glucose reductase (RmlD). researchgate.net This enzyme performs a stereospecific reduction of the C4-keto group of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. wellcomeopenresearch.org The reaction is dependent on the cofactor NADPH, which provides the hydride for the reduction. wellcomeopenresearch.orgnih.gov Structurally, RmlD contains a Rossman-like fold, which is a common structural motif for nucleotide-binding proteins, essential for its interaction with NADPH. wellcomeopenresearch.org As this pathway is absent in humans, RmlD is considered a potential therapeutic target. wellcomeopenresearch.org
| Characteristic | Description |
| Enzyme Name | dTDP-4-keto-6-deoxy-L-glucose reductase (RmlD) |
| Reaction | dTDP-4-keto-6-deoxy-L-mannose + NADPH + H+ → dTDP-L-rhamnose + NADP+ wellcomeopenresearch.org |
| Function | Catalyzes the final reduction step in the Rml pathway. researchgate.net |
| Cofactor | NADPH wellcomeopenresearch.org |
| Structural Motif | Rossman-like fold for cofactor binding. wellcomeopenresearch.org |
Genetic Basis and Transcriptional Regulation of Rml Genes
The genetic organization of the Rml pathway is highly efficient. In many bacteria, the genes encoding the four enzymes—rmlA, rmlB, rmlC, and rmlD—are clustered together in a single functional unit known as an operon. researchgate.net This rmlABCD operon structure allows for the coordinated transcription of all four genes, ensuring that the necessary enzymes are produced in concert when L-rhamnose is required.
While coordinated gene expression is achieved through the operon structure, the primary regulation of the pathway's activity occurs at the protein level. blackwellpublishing.com The key control point is the allosteric feedback inhibition of the first enzyme, RmlA, by the pathway's end product, dTDP-L-rhamnose. researchgate.netacs.orgnih.gov When levels of dTDP-L-rhamnose are sufficient, it binds to the allosteric site on RmlA, inhibiting its catalytic activity and thus shutting down the entire pathway to prevent unnecessary accumulation of the product. acs.org This form of regulation is immediate and allows for rapid adaptation to the cell's metabolic needs. Transcriptional regulation, a broader mechanism controlling gene expression, involves the binding of regulatory proteins called transcription factors to specific DNA sequences to either activate or repress gene transcription. numberanalytics.comnih.govkhanacademy.org
Comparative Enzymology Across Bacterial Species
The dTDP-L-rhamnose biosynthesis pathway is remarkably conserved across a wide range of bacterial species, underscoring its fundamental importance for cell wall construction and virulence. nih.govnih.gov However, comparative genomic and enzymatic studies have revealed interesting variations.
For instance, while most bacteria possess a single gene for each step, some, like Pseudomonas putida KT2440, have two paralogous genes for RmlC (RmlC1 and RmlC2), both of which are capable of catalyzing the epimerization step. researchgate.netnih.gov In contrast, this study showed that the final reduction is solely mediated by a single RmlD enzyme. nih.gov
Kinetic properties of the Rml enzymes can also differ between species. A study on Saccharothrix syringae characterized its Rml enzymes, finding that Ss-RmlA had optimal activity at 37°C and pH 9.0, while Ss-RmlB functioned best at 50°C and pH 7.5. researchgate.net Such differences reflect adaptations to the specific physiological conditions of each organism.
Interestingly, the pathway's architecture can also vary between kingdoms. In the plant Arabidopsis, a single bifunctional protein possesses both the 3,5-epimerase (RmlC) and 4-keto reductase (RmlD) activities required to convert the dTDP-4-keto-6-deoxy-glucose intermediate into dTDP-L-rhamnose. nih.gov This contrasts with the bacterial system, where two distinct enzymes are required for these steps.
| Organism | Enzyme/Pathway Feature | Finding |
| Pseudomonas putida | RmlC | Possesses two functional paralogs, RmlC1 and RmlC2. researchgate.netnih.gov |
| Saccharothrix syringae | RmlA Kinetics | Optimal activity at pH 9.0, 37°C. researchgate.net |
| Saccharothrix syringae | RmlB Kinetics | Optimal activity at pH 7.5, 50°C. researchgate.net |
| Arabidopsis thaliana | RmlC/RmlD | A single bifunctional enzyme contains both epimerase and reductase domains. nih.gov |
| General Bacteria | Rml Pathway | Highly conserved four-enzyme pathway (RmlA, RmlB, RmlC, RmlD). nih.gov |
Uridine Diphosphate (UDP)-L-Rhamnose Biosynthesis Pathway in Eukaryotic Systems
In most eukaryotes, including plants and fungi, the biosynthesis of L-rhamnose proceeds via a pathway that utilizes Uridine Diphosphate (UDP)-D-glucose as the initial substrate. researchgate.netresearchgate.netmedchemexpress.com This pathway is distinct from the more common bacterial pathway that starts with (deoxy)thymidine diphosphate (dTDP)-D-glucose. researchgate.netnih.gov
The first committed step in the UDP-L-rhamnose biosynthesis pathway in plants and fungi is catalyzed by the enzyme UDP-D-glucose 4,6-dehydratase (UGD). nih.govnih.govresearchgate.net This enzyme converts UDP-D-glucose into UDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net In some pathogenic fungi, such as Magnaporthe grisea and Botryotinia fuckeliana, the presence and activity of UGD have been demonstrated, confirming the production of UDP-rhamnose in these organisms. nih.govresearchgate.net The product of this reaction, UDP-4-keto-6-deoxyglucose, exists in solution primarily in a hydrated form with minor amounts of the keto form. nih.govresearchgate.net
The importance of this enzyme is highlighted by studies in the human fungal pathogen Candida albicans, where the deletion of the gene encoding a homolog of dTDP-glucose 4,6-dehydratase (GAL102) leads to increased sensitivity to antifungal drugs and reduced virulence. nih.govprelekara.sk This suggests that UGD activity is crucial for maintaining cell wall integrity. nih.govprelekara.sk In plants, UDP-glucose is a key substrate for the synthesis of polysaccharides and also acts as a signaling molecule. frontiersin.org
Following the initial dehydration step, the conversion of UDP-4-keto-6-deoxy-D-glucose to UDP-L-rhamnose in most eukaryotes is carried out by a single bifunctional enzyme. researchgate.netresearchgate.net This enzyme possesses both UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and UDP-4-keto-L-rhamnose 4-keto-reductase activities. nih.govnih.gov In pathogenic fungi like Magnaporthe grisea and Botryotinia fuckeliana, a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase has been identified that completes the synthesis of UDP-rhamnose. nih.govnih.govresearchgate.net This contrasts with the bacterial pathway which typically requires two separate enzymes for these steps. researchgate.netnih.gov In some plants, such as Arabidopsis thaliana, the pathway is even more streamlined, with a single fusion protein called RHAMNOSE1 (RHM1) containing the activities of both UGD and the subsequent epimerase/reductase. researchgate.netbiorxiv.org
The L-rhamnose biosynthesis pathway in the parasitic protozoan Trichomonas vaginalis exhibits unique characteristics that appear to be intermediate between the typical eukaryotic and prokaryotic systems. nih.govnih.gov L-rhamnose is a major component of the parasite's surface lipoglycan (TvLG), which is crucial for adhesion to host cells. nih.govnih.gov
The initial enzyme in the pathway, UDP-D-glucose 4,6-dehydratase (UGD), has been identified and characterized in T. vaginalis. nih.govnih.gov This enzyme shows a strong preference for UDP-D-glucose over dTDP-D-glucose, a feature shared with other eukaryotes. nih.govnih.gov However, sequence analysis suggests that the subsequent epimerization and reduction steps are catalyzed by separate enzymes, similar to the bacterial pathway, rather than a single bifunctional enzyme. nih.govnih.gov This suggests an independent evolutionary acquisition of the L-rhamnose pathway in this protist. nih.gov
Guanosine Diphosphate (GDP)-D-Rhamnose Biosynthesis Pathway (for D-Rhamnose)
The biosynthesis of D-rhamnose, a rarer enantiomer of rhamnose, proceeds through a different pathway that utilizes Guanosine Diphosphate (GDP)-D-mannose as the starting substrate. ontosight.ainih.gov This pathway has been primarily studied in bacteria, particularly in species like Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus. nih.govresearchgate.netnih.gov
The first enzyme in the GDP-D-rhamnose biosynthesis pathway is GDP-mannose-4,6-dehydratase (GMD). nih.govwikipedia.org This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.govnih.gov GMD belongs to the short-chain dehydrogenase/reductase (SDR) enzyme family and typically functions as a homodimer or homotetramer. nih.govnih.gov In Pseudomonas aeruginosa, GMD has been shown to be a bifunctional enzyme, capable of catalyzing both the initial dehydration and the subsequent reduction step to a limited extent. nih.govrcsb.org The crystal structure of GMD from P. aeruginosa has been determined, revealing a tetrameric structure. nih.gov
The second and final step in the canonical GDP-D-rhamnose pathway is catalyzed by GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD), also known as GDP-4-keto-6-deoxy-D-mannose reductase. nih.govnih.govwikipedia.org This enzyme stereospecifically reduces the 4-keto intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose, to produce the final product, GDP-D-rhamnose. nih.govrcsb.org RMD utilizes NADH or NADPH as a cofactor for this reduction. nih.govwikipedia.org The gene encoding RMD, rmd, has been identified in several bacteria, including Pseudomonas aeruginosa and Acidiphilium multivorum. researchgate.netuniprot.org The structure of RMD from Aneurinibacillus thermoaerophilus has been solved, showing remarkable similarity to the structure of GMD from P. aeruginosa, which helps to explain the bifunctional nature of the latter. nih.govrcsb.org
Compound Names Mentioned
| Compound Name |
| L(+)-Rhamnose Monohydrate |
| Uridine Diphosphate (UDP)-L-Rhamnose |
| Uridine Diphosphate (UDP)-D-Glucose |
| Guanosine Diphosphate (GDP)-D-Rhamnose |
| Guanosine Diphosphate (GDP)-D-Mannose |
| (Deoxy)thymidine diphosphate (dTDP)-D-glucose |
| UDP-4-keto-6-deoxy-D-glucose |
| UDP-4-keto-L-rhamnose |
| GDP-4-keto-6-deoxy-D-mannose |
| GDP-6-deoxy-D-lyxo-hexos-4-ulose |
| NADH |
| NADPH |
Enzyme Names and EC Numbers Mentioned
| Enzyme Name | EC Number |
| UDP-D-Glucose 4,6-Dehydratase (UGD) | 4.2.1.76 |
| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | - |
| UDP-4-keto-L-rhamnose 4-keto-reductase | - |
| GDP-Mannose-4,6-Dehydratase (GMD) | 4.2.1.47 |
| GDP-6-Deoxy-D-Lyxo-Hexos-4-Ulose-4-Reductase (RMD) | 1.1.1.281 |
Evolutionary Divergence and Conservation of Rhamnose Biosynthesis Pathways
The biosynthesis of L-rhamnose, a crucial component of various cellular structures in a wide range of organisms, occurs through distinct pathways that exhibit both remarkable conservation and significant evolutionary divergence. These pathways are tailored to the specific needs and cellular contexts of the organisms in which they are found, primarily bacteria, plants, and fungi. mdpi.comportlandpress.com The most well-characterized pathways are the dTDP-L-rhamnose pathway, predominantly found in bacteria, and the UDP-L-rhamnose pathway, which is characteristic of plants and fungi. mdpi.comportlandpress.com A third pathway, leading to the formation of GDP-D-rhamnose, is also known in some bacteria. mdpi.com
The dTDP-L-rhamnose biosynthesis pathway is highly conserved among a vast array of Gram-positive and Gram-negative bacteria. nih.govnih.gov This conservation underscores the fundamental importance of L-rhamnose for bacterial viability, virulence, and the structural integrity of their cell walls and lipopolysaccharides. nih.govnih.govbiorxiv.org The pathway invariably involves four key enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. researchgate.netfrontiersin.org The genes encoding these enzymes are often found clustered together in an operon, ensuring their coordinated expression. dundee.ac.uk This genetic linkage is a strong indicator of the functional relationship and co-evolution of these enzymes.
In contrast, the UDP-L-rhamnose biosynthesis pathway, prevalent in plants and some eukaryotes like fungi and giant viruses, showcases evolutionary divergence in its enzymatic machinery. portlandpress.comdundee.ac.uk While the core chemical transformations of dehydration, epimerization, and reduction are conserved, the organization of the enzymes performing these steps differs. portlandpress.com In some plants, such as Arabidopsis thaliana, a single multidomain enzyme, Rhamnose Synthase (RHM), can catalyze all three steps required to convert UDP-D-glucose to UDP-L-rhamnose. portlandpress.comdundee.ac.uk In other eukaryotes, the pathway is catalyzed by two separate enzymes. portlandpress.com This fusion of multiple catalytic domains into a single polypeptide in plants represents a fascinating example of evolutionary streamlining.
The existence of different nucleotide-activated donors, namely dTDP-L-rhamnose in bacteria and UDP-L-rhamnose in plants and fungi, is a key point of divergence. mdpi.comportlandpress.com This suggests that these pathways likely evolved independently to fulfill similar biochemical needs in different domains of life. The choice of the nucleotide carrier (dTDP versus UDP) may be linked to the specific metabolic pools and regulatory networks present in these organisms.
Interestingly, some organisms exhibit variations within these canonical pathways. For instance, while most bacteria utilize the four-enzyme RmlABCD pathway, the nematode Caenorhabditis elegans also possesses a highly conserved dTDP-L-rhamnose biosynthesis pathway, with its genes showing significant upregulation during molting, suggesting a role in cuticle or surface coat synthesis. nih.gov This discovery in an animal, where rhamnose is generally considered rare, highlights the nuanced evolutionary distribution of this pathway. nih.gov
The table below summarizes the key enzymes and their functions in the different L-rhamnose biosynthesis pathways, illustrating their conservation and divergence.
| Pathway | Enzyme | Function | Organism(s) |
| dTDP-L-rhamnose | RmlA (Glucose-1-phosphate thymidylyltransferase) | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. nih.govresearchgate.net | Bacteria, Archaea researchgate.netfrontiersin.org |
| RmlB (dTDP-D-glucose 4,6-dehydratase) | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.comnih.gov | Bacteria, Archaea researchgate.netfrontiersin.org | |
| RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. mdpi.comnih.gov | Bacteria, Archaea researchgate.netfrontiersin.org | |
| RmlD (dTDP-4-keto-L-rhamnose reductase) | Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose. mdpi.comnih.gov | Bacteria, Archaea researchgate.netfrontiersin.org | |
| UDP-L-rhamnose | RHM (Rhamnose Synthase) / NRS/ER | Catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose via dehydration, epimerization, and reduction steps. portlandpress.comdundee.ac.uk | Plants, Fungi, Giant Viruses portlandpress.comdundee.ac.uk |
| GDP-D-rhamnose | GMD (GDP-mannose-4,6-dehydratase) | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. mdpi.com | Some Bacteria mdpi.com |
| RMD (GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase) | Reduces GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose. mdpi.com | Some Bacteria mdpi.com |
L-Rhamnose Biosynthesis as a Pharmacological Target Concept
The biosynthesis of L-rhamnose has emerged as a compelling and highly attractive target for the development of novel antimicrobial agents. st-andrews.ac.ukbiomedres.us This is primarily because the pathways for L-rhamnose synthesis are essential for the viability and virulence of many pathogenic bacteria, yet they are absent in humans. nih.govbiorxiv.org This inherent difference between prokaryotic pathogens and their human hosts provides a clear therapeutic window, minimizing the potential for off-target effects and toxicity.
In numerous pathogenic bacteria, including Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis, L-rhamnose is a critical component of the cell wall. nih.govbiorxiv.org For instance, in mycobacteria, L-rhamnose serves as a crucial linker between the peptidoglycan and arabinogalactan (B145846) layers of the cell wall, a structure vital for the bacterium's architectural integrity. biorxiv.org Disruption of L-rhamnose biosynthesis in these pathogens leads to severe defects in cell wall formation, often resulting in attenuated virulence or even cell death. nih.govbiorxiv.org Studies have shown that mutants of Streptococcus mutans with deletions in any of the four rml genes are unable to synthesize cell-wall polysaccharides and cannot initiate or sustain an infection. biorxiv.org Similarly, deletion of rml genes in Vibrio cholerae leads to defective colonization. biorxiv.org
The enzymes of the dTDP-L-rhamnose pathway (RmlA, RmlB, RmlC, and RmlD) are the primary focus of drug discovery efforts. nih.govbiorxiv.org The high degree of conservation of this pathway across a broad spectrum of bacterial pathogens suggests that inhibitors targeting these enzymes could have broad-spectrum antibacterial activity. nih.gov The crystal structures of all four Rml enzymes from various bacterial species have been resolved, providing detailed insights into their active sites and catalytic mechanisms. nih.govbiorxiv.org This structural information is invaluable for the rational design and optimization of inhibitors.
Several screening efforts have been undertaken to identify small molecule inhibitors of the Rml enzymes. These have yielded compounds that can inhibit dTDP-L-rhamnose biosynthesis in biochemical assays, with some inhibitors demonstrating activity in the low micromolar range. biorxiv.org For example, thymine (B56734) analogs have been identified as nanomolar inhibitors of RmlA from Pseudomonas aeruginosa, with some of these also showing activity against the enzyme from Mycobacterium tuberculosis. mdpi.com One identified compound, Ri03, was shown to inhibit the growth of S. mutans, S. equi subsp. zooepidemicus, and Mycobacterium tuberculosis and was confirmed to inhibit the formation of dTDP-L-rhamnose in a concentration-dependent manner. nih.gov
The development of inhibitors for the L-rhamnose biosynthesis pathway represents a promising strategy to combat the growing threat of antibiotic resistance. By targeting a pathway that is essential for bacteria but absent in humans, it is possible to develop a new class of antibiotics with a novel mechanism of action. nih.gov Further research into the structure-function relationships of the Rml enzymes and the development of more potent and specific inhibitors holds significant promise for future antibacterial therapies. biorxiv.org
The table below provides an overview of the enzymes in the L-rhamnose biosynthesis pathway that are being explored as pharmacological targets.
| Target Enzyme | Rationale for Targeting | Examples of Pathogens |
| RmlA | First committed step in the pathway; essential for producing the initial precursor, dTDP-D-glucose. mdpi.comnih.gov | Pseudomonas aeruginosa, Mycobacterium tuberculosis mdpi.com |
| RmlB | Catalyzes a crucial dehydration step; its inhibition blocks the pathway early on. nih.gov | Streptococcus pyogenes, Streptococcus mutans nih.gov |
| RmlC | Performs a key epimerization reaction that is unique to this pathway. nih.gov | Streptococcus pyogenes, Streptococcus mutans nih.gov |
| RmlD | Catalyzes the final reduction step to produce dTDP-L-rhamnose; its inhibition prevents the formation of the final product. nih.gov | Streptococcus pyogenes, Streptococcus mutans nih.gov |
L Rhamnose Metabolism and Catabolism in Diverse Microorganisms
Microbial Utilization of L-Rhamnose as a Sole Carbon and Energy Source
A wide array of bacteria can utilize L-rhamnose as a sole carbon and energy source. This capability is observed across different phyla, including Proteobacteria, Firmicutes, and Actinobacteria. frontiersin.org Enteric bacteria such as Escherichia coli and Salmonella enterica are well-studied examples that efficiently metabolize L-rhamnose. jh.edu Additionally, various species of Clostridium, including Clostridium beijerinckii and Clostridium phytofermentans, are capable of fermenting L-rhamnose. asm.org The ability to use L-rhamnose is ecologically significant, particularly for gut microbes and soil bacteria that encounter plant-derived polysaccharides. The metabolism of L-rhamnose begins with its transport into the cell, which can be mediated by different systems, including the L-rhamnose-proton symporter (RhaT) in E. coli or ATP-binding cassette (ABC) superfamily transporters found in organisms like Rhizobium leguminosarum. frontiersin.orgnih.govasm.org
Enzymatic Mechanisms of L-Rhamnose Isomerization (L-Rhamnose Isomerase, L-RI)
The initial step in the primary bacterial catabolic pathway for L-rhamnose is its isomerization to L-rhamnulose. This reversible reaction is catalyzed by the enzyme L-rhamnose isomerase (L-RI), also known as rhamnose isomerase (EC 5.3.1.14). bemidjistate.educdnsciencepub.com
Substrate Specificity and Catalytic Properties of L-RI
L-rhamnose isomerases are metalloenzymes that typically require a divalent metal ion, such as Mn²⁺ or Co²⁺, for their catalytic activity. researchgate.net The optimal pH for most L-RIs is neutral to alkaline, and many exhibit significant thermostability. researchgate.netresearchgate.net While the enzyme from E. coli is relatively specific for L-rhamnose, L-RIs from other bacteria, such as Pseudomonas stutzeri, exhibit broad substrate specificity. asm.org These enzymes can catalyze the isomerization of various other aldoses and ketoses, including the interconversion of L-mannose and L-fructose, L-lyxose and L-xylulose, and D-allose and D-psicose. researchgate.netasm.org This broad specificity has garnered interest for their potential use in the biotechnological production of rare sugars. frontiersin.org
Catalytic Properties of L-Rhamnose Isomerases from Various Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Specific Substrates | Metal Ion Requirement |
|---|---|---|---|---|
| Escherichia coli | ~8.0 | ~45 | L-Rhamnose, L-Lyxose | Mn²⁺, Co²⁺ |
| Pseudomonas stutzeri | 7.5 - 9.0 | 60 | L-Rhamnose, L-Mannose, D-Allose, L-Lyxose, D-Ribose | Mn²⁺ |
| Bacillus subtilis | 8.5 | 70 | L-Rhamnose, L-Mannose, D-Ribose, D-Allose | Mn²⁺ |
| Caldicellulosiruptor obsidiansis | 8.0 | 85 | L-Rhamnose, L-Mannose, D-Allose, L-Fructose | Co²⁺ |
| Thermotoga maritima | 8.0 | 85 | L-Xylulose, L-Fructose | Mn²⁺ |
Structural Insights into L-RI
The crystal structure of L-rhamnose isomerase from E. coli reveals a homotetrameric protein. frontiersin.orgjh.edu Each subunit folds into a (β/α)₈-barrel, also known as a TIM barrel, a common and stable protein fold. frontiersin.orgasm.orgresearchgate.net The active site is located at the C-terminal end of the β-barrel and contains two divalent metal ion binding sites: a "structural" site and a "catalytic" site. jh.edunih.gov A key feature of the enzyme is a flexible loop that becomes ordered upon substrate binding, effectively shielding the active site from the solvent during catalysis. frontiersin.orgjh.edu The catalytic mechanism is proposed to be a metal-mediated hydride shift, which facilitates the interconversion between the aldose and ketose forms of the sugar. jh.edunih.gov
Integration of L-Rhamnose Catabolism into Central Glycolytic Pathways (e.g., Escherichia coli)
In E. coli and other enteric bacteria, L-rhamnose is catabolized via a phosphorylated pathway that ultimately connects to glycolysis. frontiersin.orgresearchgate.net The pathway proceeds as follows:
Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA). cdnsciencepub.com
Phosphorylation: L-rhamnulose is then phosphorylated at the C1 position by rhamnulokinase (RhaB), consuming one molecule of ATP to produce L-rhamnulose-1-phosphate. nih.gov
Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into two products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. frontiersin.orgresearchgate.net
DHAP is a direct intermediate of the glycolytic pathway and can be readily metabolized by the enzyme triosephosphate isomerase. The other product, L-lactaldehyde, has a different metabolic fate. Under aerobic conditions, it is typically oxidized to L-lactate by lactaldehyde dehydrogenase, and L-lactate can then be converted to pyruvate. researchgate.netnih.gov Under anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol by 1,2-propanediol oxidoreductase, a process that regenerates NAD⁺. mdpi.comresearchgate.net
Mechanisms of L-Rhamnose Fermentation by Specific Bacterial Species
Certain anaerobic bacteria, particularly within the genus Clostridium, ferment L-rhamnose to produce a variety of compounds, with 1,2-propanediol being a characteristic product. asm.orgcdnsciencepub.com In Clostridium beijerinckii, growth on L-rhamnose leads to the production of 1,2-propanediol, propionic acid, and n-propanol, in addition to acetic and butyric acids. asm.org
The fermentation process follows the initial catabolic steps to produce L-lactaldehyde. Subsequently, L-lactaldehyde is reduced to L-1,2-propanediol. cdnsciencepub.com In some bacteria, such as Listeria innocua, the produced 1,2-propanediol can be further metabolized. asm.orgnih.gov This subsequent metabolism often occurs within bacterial microcompartments (BMCs) and involves the pdu (propanediol utilization) gene cluster. The key steps include:
Dehydration: A coenzyme B₁₂-dependent diol dehydratase (encoded by pduCDE) converts 1,2-propanediol to propionaldehyde. nih.gov
Redox Reactions: Propionaldehyde can then undergo disproportionation. One molecule is oxidized to propionyl-CoA, which can lead to the formation of propionate (B1217596) and ATP. Another molecule is reduced to n-propanol, which regenerates NAD⁺. nih.gov
Genetic Regulation of L-Rhamnose Metabolism in Microbes
The genetic regulation of L-rhamnose metabolism is well-characterized in E. coli and involves a sophisticated regulatory cascade to ensure that the genes for rhamnose catabolism are expressed only when L-rhamnose is present and preferred carbon sources are absent. The key genes for L-rhamnose metabolism (rhaB, rhaA, and rhaD) are organized into the rhaBAD operon. jh.edufrontiersin.org
The regulation of this operon is controlled by two transcriptional activators, RhaS and RhaR, which are members of the AraC/XylS family of regulators. jh.edubemidjistate.edu The regulatory mechanism is as follows:
RhaR Activation: The rhaR gene is constitutively expressed at a low level. In the presence of L-rhamnose, the RhaR protein binds to the promoter of the rhaSR operon, activating the transcription of both rhaS and rhaR. nih.govnih.gov
RhaS Activation: The newly synthesized RhaS protein, also in the presence of L-rhamnose, then binds to the promoter of the rhaBAD operon and the promoter of the rhaT gene (encoding the L-rhamnose transporter), activating their transcription. frontiersin.orgnih.gov This creates a regulatory cascade where the accumulation of RhaS is necessary to switch on the catabolic and transport genes. nih.gov
Furthermore, the L-rhamnose regulon is subject to catabolite repression by glucose. This is mediated by the cAMP receptor protein (CRP). In the absence of glucose, cAMP levels are high, and the cAMP-CRP complex binds to specific sites in the promoters of the rhaBAD and rhaSR operons, which is required for their full activation by RhaS and RhaR, respectively. jh.eduresearchgate.netfrontiersin.org
Key Regulatory Proteins in E. coli L-Rhamnose Metabolism
| Regulator | Gene | Function | Target Operon(s) | Effector Molecule |
|---|---|---|---|---|
| RhaR | rhaR | Transcriptional activator | rhaSR | L-Rhamnose |
| RhaS | rhaS | Transcriptional activator | rhaBAD, rhaT | L-Rhamnose |
| CRP | crp | Global catabolite repressor/activator | rhaBAD, rhaSR | cAMP |
Structural and Functional Roles of L Rhamnose in Biological Macromolecules
L-Rhamnose in Plant Pectins and Hemicellulose Function
L-rhamnose is a fundamental component of the complex polysaccharides that form the plant cell wall, primarily pectin (B1162225) and to a lesser extent, hemicellulose. mdpi.comscispace.com The plant cell wall, a dynamic structure crucial for plant growth, development, and defense, is largely composed of cellulose (B213188), hemicellulose, and pectin. scispace.comfrontiersin.org
Pectins are a family of complex polysaccharides that form a gel-like matrix in the primary cell wall and middle lamella, contributing significantly to cell adhesion and wall plasticity. scispace.comresearchgate.net Pectin is comprised of several structural domains, with rhamnogalacturonan I (RG-I) being of particular importance in the context of L-rhamnose. scispace.comresearchgate.net The backbone of RG-I is a repeating disaccharide of [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnose-(1→]. scispace.comnih.gov The rhamnosyl residues within this backbone serve as attachment points for side chains of neutral sugars, predominantly arabinose and galactose, forming arabinans, galactans, and arabinogalactans. scispace.comnih.gov The presence and structure of these side chains are highly variable depending on the plant source and developmental stage. scispace.com This intricate structure of RG-I is believed to play a role in regulating the porosity and water-holding capacity of the cell wall and is integral to cell-cell adhesion. scispace.comresearchgate.net
In hemicellulose, a group of polysaccharides that cross-link cellulose microfibrils, L-rhamnose is also present, although it is less abundant than in pectin. frontiersin.orgnih.gov For instance, in dicotyledonous plants, rhamnose is a component of the reduced tetrasaccharide terminus of xylan. frontiersin.org The biosynthesis of UDP-L-rhamnose, the activated sugar donor for pectin and hemicellulose synthesis, occurs in the cytosol and is then transported into the Golgi apparatus, a critical step for the assembly of these cell wall polymers. nih.gov
Table 1: Monosaccharide Composition of Pectin and Hemicellulose in Longan Aril
| Polysaccharide Fraction | Monosaccharide | Molar Percentage (%) |
| Chelate-Soluble Pectin (CSP) | Arabinose | >70% |
| Rhamnose | High | |
| Galactose | High | |
| Alkali-Soluble Pectin (ASP) | Arabinose | >70% |
| Rhamnose | High | |
| Galactose | High | |
| Hemicellulose | Xylose | High |
| Glucose | High | |
| Mannose | Moderate | |
| Galactose | Moderate | |
| Arabinose | Low | |
| Rhamnose | Low | |
| Data derived from a study on aril breakdown in harvested longan fruit, indicating the relative abundance of monosaccharides in different cell wall fractions. nih.gov |
Contribution to Bacterial Outer Membrane Lipopolysaccharides (LPS) and O-Antigen Determinants
In Gram-negative bacteria, L-rhamnose is a frequent and critical component of the lipopolysaccharide (LPS) molecule, a major constituent of their outer membrane. mdpi.comasm.org LPS is composed of three domains: lipid A, a core oligosaccharide, and the O-antigen. mdpi.comoup.com The O-antigen is a highly variable polysaccharide chain that extends from the core oligosaccharide into the extracellular environment. oup.com This variability, arising from the different sugar compositions and linkages, is the basis for the serological classification of many bacterial species. acs.org
L-rhamnose is commonly found within the repeating units of the O-antigen. mdpi.comacs.org For example, the O1a antigen of Escherichia coli has a tetrasaccharide backbone containing three L-rhamnose residues. mdpi.com The presence of L-rhamnose and other 6-deoxysugars in the O-antigen is significant as these sugars are less common in mammals, making them key determinants of bacterial antigenicity. acs.org The O-antigen plays a crucial role in bacterial pathogenesis, contributing to virulence by providing a protective barrier against host defenses and mediating interactions with host cells. acs.org For instance, a rhamnose-rich O-antigen of Paraburkholderia phymatum is required for its symbiotic relationship with Mimosa pudica. asm.org
The biosynthesis of the O-antigen is a complex process involving the sequential addition of sugars, including L-rhamnose from its activated form, dTDP-L-rhamnose, by specific glycosyltransferases. acs.org The assembled O-antigen is then ligated to the lipid A-core structure and transported to the outer membrane. oup.com
Roles in Bacterial Extracellular Polymeric Substances (EPS) and Biofilm Matrix Formation
L-rhamnose is also a key component of extracellular polymeric substances (EPS), which form the matrix of bacterial biofilms. mdpi.comnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix of EPS, which can be composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids. nih.gov This matrix provides structural stability to the biofilm, facilitates adhesion to surfaces, and protects the embedded bacteria from environmental stresses. nih.govnih.gov
The composition of EPS is highly variable among different bacterial species and can be influenced by environmental conditions. asm.org L-rhamnose is frequently found as a constituent of the exopolysaccharides within the EPS matrix. For example, in non-mucoid strains of Pseudomonas aeruginosa, the Psl polysaccharide, which is important for biofilm formation, is composed of D-mannose, D-glucose, and L-rhamnose. nih.govnih.gov Psl promotes both cell-to-surface and cell-to-cell interactions during the initial stages of biofilm development. nih.gov
The presence of L-rhamnose in the EPS can influence the physical properties of the biofilm matrix. mdpi.com Studies have shown that the addition of L-rhamnose can modulate biofilm growth and the composition of the EPS. mdpi.com The biosynthesis of these rhamnose-containing exopolysaccharides is a regulated process, often stimulated by cell contact with a surface. pjoes.com
Table 2: Common Monosaccharides in Bacterial EPS
| Monosaccharide | Presence in EPS |
| D-Glucose | Common |
| D-Galactose | Common |
| L-Rhamnose | Common |
| D-Mannose | Common |
| L-Fructose | Present |
| D-Glucuronic acid | Present |
| L-Guluronic acid | Present |
| D-Mannuronic acid | Present |
| This table lists monosaccharides frequently found as repeating units in heteropolysaccharides of bacterial EPS. pjoes.com |
Biosynthesis, Structure, and Functional Significance of Rhamnolipids as Biosurfactants
Rhamnolipids are a class of glycolipid biosurfactants predominantly produced by bacteria, most notably Pseudomonas aeruginosa. mdpi.comresearchgate.net These molecules are amphiphilic, meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. abdel-mawgoud.comnih.gov This dual nature allows them to reduce surface and interfacial tension, making them effective biosurfactants. researchgate.net
The structure of rhamnolipids consists of a hydrophilic head group composed of one or two L-rhamnose molecules (mono-rhamnolipids or di-rhamnolipids, respectively) linked to a hydrophobic tail of one or two β-hydroxy fatty acid chains. researchgate.netabdel-mawgoud.com The fatty acid chains can vary in length. researchgate.net
The biosynthesis of rhamnolipids is a multi-step enzymatic process. abdel-mawgoud.commdpi.com The precursors, dTDP-L-rhamnose and β-hydroxyalkanoyl-β-hydroxyalkanoic acids (HAAs), are synthesized through distinct pathways. researchgate.net A rhamnosyltransferase then catalyzes the transfer of a rhamnose moiety from dTDP-L-rhamnose to the HAA to form a mono-rhamnolipid. researchgate.net A second rhamnosyltransferase can then add another rhamnose unit to produce a di-rhamnolipid. researchgate.net
Functionally, rhamnolipids are significant for their surface-active properties. abdel-mawgoud.comnih.gov They play various roles for the producing bacteria, including enhancing the uptake of hydrophobic substrates, contributing to motility, and being involved in biofilm formation, maturation, and dispersal. mdpi.comabdel-mawgoud.com Their ability to lower surface tension also makes them potent biosurfactants with potential applications in various industries. mdpi.com
**Table 3: Common Rhamnolipid Congeners Produced by *Pseudomonas aeruginosa***
| Rhamnolipid Congener | Structure |
| Rha-C10-C10 | α-L-rhamnopyranosyl-β-hydroxydecanoyl-β-hydroxydecanoate |
| Rha-C10 | α-L-rhamnopyranosyl-β-hydroxydecanoate |
| Rha-Rha-C10-C10 | α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranosyl-β-hydroxydecanoyl-β-hydroxydecanoate |
| Rha-Rha-C10 | α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranosyl-β-hydroxydecanoate |
| This table presents the structures of the four initially described rhamnolipid congeners. nih.gov |
L Rhamnose in Host Microbe Interactions and Pathogenesis Research
Molecular Mechanisms of L-Rhamnose Involvement in Bacterial Adhesion and Colonization
The initiation of most bacterial infections is contingent upon the successful adhesion of the pathogen to host tissues. L-rhamnose, as a constituent of bacterial cell surface glycans, is centrally involved in this critical first step. The sugar's role in adhesion is multifaceted, influencing the expression of bacterial adhesive structures and potentially acting as a competitive inhibitor of microbial attachment.
Interference with Microbial Attachment Mechanisms
Research has demonstrated that L-rhamnose can interfere with the attachment of pathogenic bacteria to host cells. This interference can occur through several mechanisms. One significant finding is that the presence of L-rhamnose can lead to the downregulation of genes responsible for producing adhesive organelles, such as fimbriae and curli. nih.gov A transcriptomic analysis of Escherichia coli revealed that exposure to L-rhamnose resulted in the downregulation of operons associated with both curli and fimbriae, which are crucial for adhesion and biofilm formation. nih.gov This suggests that L-rhamnose can act as an environmental signal that modulates the expression of bacterial adhesins, thereby reducing the capacity of the bacteria to colonize host surfaces.
Furthermore, L-rhamnose has been shown to competitively inhibit the adsorption of bacteriophages to their bacterial hosts, such as the inhibition of phage PL-1 adsorption to Lactobacillus casei. nih.gov This inhibitory effect is concentration-dependent and suggests that L-rhamnose can block the receptor sites on the bacterial surface that the phage utilizes for attachment. nih.gov This principle of competitive inhibition may also apply to the interaction between bacterial adhesins and host cell receptors, where free L-rhamnose could potentially block the binding of rhamnose-containing bacterial structures to host cells. Probiotic strains like Bifidobacterium longum BB536 and Lactobacillus rhamnosus HN001 have demonstrated the ability to inhibit the adhesion of pathogenic Gram-negative bacteria to intestinal epithelial cells, a process that could be mediated by the competitive binding of their surface components. europeanreview.org
Influence of L-Rhamnose on Microbial Virulence Factor Expression
Beyond its role in adhesion, L-rhamnose can significantly influence the expression of a wide array of microbial virulence factors. The synthesis of L-rhamnose itself is often critical for bacterial virulence. nih.govbiorxiv.org The biosynthetic pathway for dTDP-L-rhamnose, the activated form of the sugar, is essential for the viability or virulence of many human pathogens, including Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis. nih.gov Deletion of genes in the rml pathway, which is responsible for dTDP-L-rhamnose synthesis, has been shown to inhibit the ability of Streptococcus mutans to initiate or sustain an infection and leads to a loss of serum resistance in uropathogenic E. coli. biorxiv.org
Transcriptomic studies have provided a global view of how L-rhamnose can modulate gene expression in bacteria. In E. coli, L-rhamnose was found to promote a planktonic state by upregulating genes involved in its own transport and metabolism while downregulating genes related to adhesion and biofilm formation. nih.govnih.govmdpi.com This suggests a regulatory role for L-rhamnose in the transition between motile and sessile lifestyles, which is a key aspect of pathogenesis. The table below summarizes the findings of a transcriptomic study on E. coli exposed to L-rhamnose.
| Gene/Operon Category | Effect of L-Rhamnose | Implication for Virulence |
| Rhamnose transport & metabolism | Upregulation | Promotes utilization of L-rhamnose as a carbon source. |
| Adhesion (curli, fimbriae) | Downregulation | Reduces ability to adhere to host cells and surfaces. |
| Biofilm formation | Downregulation | Inhibits the formation of protective biofilm communities. |
This table is based on data from a transcriptomic analysis of Escherichia coli, which demonstrated that L-rhamnose modulates gene expression to favor a planktonic state over a biofilm state. nih.gov
Role in Biofilm Formation Regulation and Dispersal Strategies
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against host defenses and antimicrobial agents. L-rhamnose and its derivatives, particularly rhamnolipids, play a significant role in the regulation of biofilm formation and dispersal.
Studies have shown that L-rhamnose can inhibit biofilm formation in some bacteria. In E. coli, the addition of L-rhamnose to the growth medium led to a reduction in biofilm growth, particularly in rich media at 37°C. nih.gov This was accompanied by a decrease in the protein and carbohydrate concentrations within the EPS matrix. nih.gov
Conversely, rhamnolipids, which are biosurfactants composed of one or two L-rhamnose molecules linked to β-hydroxy fatty acids, are key players in the lifecycle of biofilms, especially in Pseudomonas aeruginosa. While rhamnolipids are involved in the initial stages of biofilm development and the maintenance of channels within the mature biofilm, they are also crucial for biofilm dispersal. nih.govfrontiersin.org Elevated concentrations of rhamnolipids can trigger the dispersal of mature biofilms by disrupting the biofilm matrix and promoting the detachment of cells. researchgate.netresearchgate.netmdpi.com This dispersal mechanism allows the bacteria to colonize new sites. The table below outlines the dual role of rhamnolipids in the biofilm lifecycle of P. aeruginosa.
| Biofilm Stage | Role of Rhamnolipids | Mechanism |
| Formation & Maturation | Maintenance of biofilm architecture | Facilitate cell motility and maintain channels for nutrient and oxygen flow. |
| Dispersal | Induction of biofilm breakdown | Disrupt the EPS matrix, leading to the release of planktonic cells. |
This table summarizes the concentration-dependent role of rhamnolipids in the formation, maturation, and dispersal of Pseudomonas aeruginosa biofilms. nih.govfrontiersin.org
L-Rhamnose as a Molecular Target in Anti-Infective Research
The absence of the L-rhamnose biosynthetic pathway in humans makes the enzymes involved in this pathway attractive targets for the development of novel anti-infective agents. nih.govnih.govmdpi.com The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is carried out by four enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govfrontiersin.org Inhibition of any of these enzymes can disrupt the production of rhamnose-containing cell wall components, leading to attenuated virulence or bacterial death. nih.govbiorxiv.orgnih.gov
Researchers have actively pursued the development of inhibitors against these enzymes. For instance, a number of chemical compounds have been identified that can inhibit the enzymes of the dTDP-L-rhamnose biosynthesis pathway. nih.gov One such compound, Ri03, was found to inhibit the growth of several rhamnose-dependent pathogens, including Streptococcus pyogenes and Mycobacterium tuberculosis, by inhibiting the formation of dTDP-L-rhamnose. nih.gov The development of such inhibitors holds promise for a new class of antibiotics that target a pathway essential for many pathogenic bacteria but absent in their human hosts.
| Enzyme | Gene | Function in dTDP-L-Rhamnose Synthesis |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. |
| dTDP-D-glucose 4,6-dehydratase | rmlB | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. |
| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Epimerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. |
| dTDP-4-keto-L-rhamnose reductase | rmlD | Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose. |
This table details the enzymes of the dTDP-L-rhamnose biosynthetic pathway, which are promising targets for the development of novel antibacterial drugs. nih.govfrontiersin.org
Host Recognition of L-Rhamnose-Containing Microbial Structures by Specific Receptors
The host immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), through a set of pattern recognition receptors (PRRs). L-rhamnose, being a common component of bacterial surface polysaccharides, can be recognized by host lectins, a class of PRRs that bind to specific carbohydrate structures. nih.gov
L-rhamnose-binding lectins (RBLs) have been identified in various organisms, from invertebrates to fish, and are thought to play a role in innate immunity. nih.govsci-hub.senih.gov These lectins can bind to the rhamnose-containing components of bacterial cell walls, such as LPS, and can agglutinate and inhibit the growth of bacteria. nih.govnih.gov For example, a novel L-rhamnose-binding lectin from zebrafish (DrRBL) was shown to bind to both Gram-positive and Gram-negative bacteria and inhibit their growth. nih.gov This lectin could bind to PGN and LPS, which contain rhamnose as a component. nih.gov
In mammals, lectins on the surface of skin cells can recognize rhamnose on the outer membrane of bacteria. nih.gov This recognition can trigger downstream signaling events within the host cell, modulating processes such as calcium ion homeostasis and gene expression related to growth and proliferation. nih.gov The interaction between host lectins and microbial rhamnose-containing structures represents a critical interface in the host-pathogen relationship, influencing the outcome of infection and the ensuing immune response.
Enzymatic and Biotechnological Approaches for L Rhamnose Production and Novel Glycoside Synthesis
Microbial Fermentation Strategies for L-Rhamnose Production
Microbial fermentation presents a powerful platform for the de novo synthesis of L-rhamnose from simple, abundant carbon sources. This approach leverages the metabolic capabilities of microorganisms, which can be enhanced through genetic engineering to optimize production pathways.
Escherichia coli and Bacillus subtilis are two of the most extensively studied and engineered bacterial hosts for the production of L-rhamnose and its derivatives. E. coli possesses a natural L-rhamnose catabolic pathway, which can be manipulated to shift the equilibrium towards synthesis. nih.govmdpi.com For instance, the L-rhamnose PBAD promoter (PrhaBAD) in E. coli is often utilized for the controlled expression of recombinant proteins, and understanding its regulation is crucial for engineering strains for L-rhamnose production. nih.govacs.orgresearchgate.net Researchers have demonstrated that by creating mutants deficient in L-rhamnose catabolism and transport, it is possible to achieve L-rhamnose concentration-dependent control over protein production, a principle that can be reversed for substrate accumulation. nih.govacs.org
Bacillus subtilis, a Gram-positive bacterium, is also a suitable host for L-rhamnose production. It possesses the necessary enzymatic machinery for L-rhamnose metabolism, and its genome has been well-characterized, facilitating genetic manipulation. nih.gov Strains of B. subtilis have been engineered to express key enzymes, such as L-rhamnose isomerase, for the bioconversion of other sugars into valuable products. jst.go.jpresearchgate.net
Table 1: Comparison of Genetically Engineered Bacterial Hosts for L-Rhamnose Related Production
| Feature | Escherichia coli | Bacillus subtilis |
|---|---|---|
| Gram Stain | Negative | Positive |
| Genetic Tools | Extensive and well-developed | Well-established |
| Natural Metabolism | Possesses L-rhamnose catabolic pathway | Contains genes for rhamnose degradation |
| Key Engineering Strategies | Promoter engineering (e.g., PrhaBAD), knockout of catabolic genes | Overexpression of biosynthetic enzymes, pathway optimization |
| Primary Applications | Recombinant protein production using rhamnose-inducible systems, L-rhamnose synthesis | Production of enzymes like L-rhamnose isomerase for rare sugar synthesis |
A key strategy in microbial fermentation is the conversion of inexpensive and readily available sugars, such as glucose, into L-rhamnose. The biosynthetic pathway for dTDP-L-rhamnose starts from glucose-1-phosphate. nih.govresearchgate.net In bacteria, this conversion involves a series of four enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govresearchgate.net By overexpressing the genes encoding these enzymes in a suitable microbial host, the metabolic flux can be directed from central carbon metabolism towards L-rhamnose synthesis.
For example, in Saccharopolyspora spinosa, the genes for rhamnose biosynthesis provide precursors for both primary metabolism (cell wall synthesis) and secondary metabolism (spinosyn production). nih.gov This highlights the potential to engineer these pathways to enhance the production of specific rhamnosylated compounds.
Enzyme-Catalyzed Bioconversion for Rare Sugar Synthesis Utilizing L-Rhamnose Isomerases
L-rhamnose isomerases (L-RhIs) are versatile biocatalysts that catalyze the reversible isomerization between an aldose and a ketose. nih.govnih.gov While their primary role in vivo is the conversion of L-rhamnose to L-rhamnulose, they exhibit broad substrate specificity, making them valuable tools for the synthesis of various rare sugars. nih.govnih.govresearchgate.netnih.govresearchgate.net
These enzymes can catalyze the isomerization of several other aldoses and ketoses, enabling the production of commercially valuable rare sugars like D-allose, D-gulose, and L-talose. nih.govnih.gov For instance, L-RhI can convert D-allulose to D-allose, a rare sugar with potential applications in the food and pharmaceutical industries. nih.govglycoforum.gr.jp The L-rhamnose isomerase from Bacillus subtilis has been cloned, expressed, and characterized for the production of D-allose from D-psicose, achieving a yield of 37.51% at equilibrium. jst.go.jpresearchgate.net
Table 2: Substrate Specificity and Products of L-Rhamnose Isomerases from Different Microbial Sources
| Enzyme Source | Substrate(s) | Product(s) | Reference |
|---|---|---|---|
| Bacillus subtilis | L-rhamnose, L-mannose, D-ribose, D-allose, D-psicose | L-rhamnulose, L-fructose, D-ribulose, D-allulose, D-allose | jst.go.jp |
| Pseudomonas stutzeri | L-rhamnose, D-allulose | L-rhamnulose, D-allose | glycoforum.gr.jp |
| Bacillus pallidus | D-allulose | D-allose | nih.gov |
| Caldicellulosiruptor obsidiansis | L-rhamnose | L-rhamnulose | researchgate.net |
Genetic Engineering and Metabolic Pathway Optimization for Enhanced L-Rhamnose Yield
To maximize the production of L-rhamnose in microbial hosts, metabolic engineering strategies are employed to optimize the biosynthetic pathway and eliminate competing metabolic routes. mdpi.com This involves a systematic approach to identify and modify key genes and regulatory elements within the cell. mdpi.com
Key strategies for enhancing L-rhamnose yield include:
Deletion of competing pathways: Knocking out genes involved in pathways that divert precursors away from L-rhamnose synthesis can redirect metabolic flux towards the desired product.
Optimization of cofactor availability: Ensuring an adequate supply of cofactors, such as NADPH, required by the biosynthetic enzymes is crucial for high-yield production.
In silico modeling: Computational models of cellular metabolism can be used to predict the effects of genetic modifications and guide the design of more efficient production strains. website-files.com
For instance, duplicating the first two genes of the rhamnose biosynthesis pathway in Saccharopolyspora spinosa resulted in a significant improvement in the yield of spinosyn, a rhamnosylated secondary metabolite. nih.gov
Development of Cell-Free Enzymatic Synthesis Systems for dTDP-L-Rhamnose
Cell-free enzymatic synthesis offers a powerful in vitro platform for the production of complex molecules like dTDP-L-rhamnose, circumventing the limitations associated with in vivo microbial fermentation, such as cell toxicity and complex purification processes. nih.govresearchgate.net In this approach, the necessary enzymes for the biosynthetic pathway are produced recombinantly and then combined in a reaction vessel with the required substrates and cofactors. frontiersin.org
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP requires four enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.org A one-pot, four-enzyme synthesis system has been developed using novel dTDP-L-rhamnose synthetic enzymes from Saccharothrix syringae. frontiersin.org This system achieved a maximum yield of 53% under optimized conditions (30°C and pH 8.5). frontiersin.org Cell-free systems provide a high degree of control over reaction conditions and allow for the direct production of the desired activated sugar donor, which is often challenging to accumulate within a living cell. nih.govresearchgate.net
Sustainable Biotechnological Production Methods
The development of sustainable biotechnological production methods for L-rhamnose aligns with the growing demand for environmentally friendly and economically viable manufacturing processes. research.csiro.au A key aspect of sustainability is the utilization of renewable feedstocks. Research has focused on using agricultural or industrial byproducts as carbon sources for microbial fermentation, thereby reducing waste and production costs. research.csiro.au
For example, hydrolysates from macroalgae, which can be rich in L-rhamnose, are being investigated as a potential feedstock for fermentation by organisms like Clostridium beijerinckii. asm.org Furthermore, the use of rhamnolipids, biosurfactants containing rhamnose that are produced by some bacteria, is being explored for applications in sustainable agriculture as biopesticides and biostimulants. mdpi.com The inherent biodegradability and low toxicity of biologically produced compounds like L-rhamnose and its derivatives make them attractive alternatives to chemically synthesized products. biomedres.us
Advanced Analytical and Spectroscopic Methodologies for L Rhamnose Research
Terahertz Time-Domain Spectroscopy (THz-TDS) for Conformational and Hydration State Analysis
Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for probing the low-frequency vibrational modes of molecules, which are highly sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding. This makes THz-TDS particularly well-suited for studying the hydration state of compounds like L(+)-Rhamnose Monohydrate.
Research has demonstrated that THz-TDS can effectively distinguish between the anhydrous and monohydrate forms of L-Rhamnose. The spectra reveal distinct absorption peaks that serve as unique fingerprints for each form. L-Rhamnose Monohydrate exhibits characteristic absorption peaks at approximately 2.11 THz, 2.43 THz, and 2.66 THz within the 0.3–2.75 THz range. The peak at 2.11 THz is also present in anhydrous L-rhamnose, but the peaks at 2.43 and 2.66 THz are unique to the monohydrate form.
The sensitivity of THz waves to water molecules allows for the precise monitoring of dehydration processes. Studies have shown that the dehydration of L-Rhamnose Monohydrate commences at 100 °C, and under vacuum conditions, the complete removal of the water molecule can be achieved within 6 minutes of continuous heating at this temperature. During this process, the characteristic absorption peaks of the monohydrate at 2.43 and 2.66 THz gradually diminish in intensity, providing a real-time spectroscopic indicator of the hydration state. The peak at 2.66 THz is primarily attributed to the translational motion of the water molecule within the crystal lattice.
| Compound | Experimental Absorption Peak (THz) | Calculated Absorption Peak (THz) | Primary Vibrational Mode Assignment |
|---|---|---|---|
| L-Rhamnose | 2.11 | - | - |
| L-Rhamnose | 2.46 | - | - |
| This compound | 2.11 | 2.12 | Combined wagging of water molecules, stretching of -OH groups, and slight wagging of -O- groups. |
| This compound | 2.43 | 2.38 | Wagging vibrations of hydrogen atoms on the -OH groups. |
| This compound | 2.66 | 2.68 | Collective molecular vibrations and translational motion of water molecules. |
Complementary Spectroscopic Techniques in L-Rhamnose Characterization
While THz-TDS provides valuable information, a multi-technique approach offers a more complete picture of the physicochemical properties of this compound. Raman spectroscopy and Powder X-ray Diffraction are key complementary methods.
Raman spectroscopy probes the vibrational modes of a molecule, offering a spectral fingerprint based on the inelastic scattering of monochromatic light. For this compound, Raman spectra show characteristic peaks corresponding to the vibrations of its functional groups. However, due to the structural similarities between the anhydrous and monohydrate forms, their Raman spectra can be quite similar, making it challenging to distinguish between them using this technique alone.
Despite this, Raman spectroscopy provides valuable structural information. The spectra of both forms of L-Rhamnose exhibit scattering peaks in similar regions. For instance, peaks observed in the 400–450 cm⁻¹ range are associated with the bending vibrations of the hydroxyl (-OH) groups, while the 810–900 cm⁻¹ range corresponds to symmetric and asymmetric stretching vibrations of these groups. Other notable peaks include those near 980 cm⁻¹, attributed to the torsional vibration of the ether (-O-) group, and around 1300 cm⁻¹, which corresponds to the wagging vibration of the -OH group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 400–450 | -OH group bending vibrations. |
| 810–900 | -OH group symmetric and asymmetric stretching vibrations. |
| ~980 | -O- group torsional vibration. |
| ~1300 | -OH group wagging vibration. |
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of solid materials. It provides information on the unit cell dimensions and the arrangement of atoms within the crystal lattice. The incorporation of a water molecule into the crystal structure of L-Rhamnose to form the monohydrate results in significant alterations to its crystal lattice, which are readily detectable by PXRD.
Comparative analysis of the PXRD patterns of anhydrous L-Rhamnose and this compound reveals distinct differences in their diffraction peaks. For example, anhydrous L-Rhamnose shows a characteristic diffraction peak at a 2θ angle of 13.44°, which is absent in the pattern of the monohydrate. Conversely, this compound displays sharper and more pronounced diffraction peaks at 2θ angles of 22.51° and 41.37° compared to the anhydrous form. These differences in the appearance, disappearance, and intensity of diffraction peaks are direct evidence of the distinct lattice structures of the two forms.
| Compound | Characteristic 2θ Angle (°) | Observation |
|---|---|---|
| L-Rhamnose | 13.44 | Present in anhydrous form, absent in monohydrate. |
| This compound | 22.51 | Sharper and more pronounced than in the anhydrous form. |
| This compound | 41.37 | Sharper and more pronounced than in the anhydrous form. |
Computational Approaches: Density Functional Theory (DFT) in Understanding Molecular Vibrations and Interactions
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental spectroscopic data. DFT calculations can predict vibrational frequencies and modes, providing a theoretical basis for the interpretation of experimental spectra from techniques like THz-TDS and Raman spectroscopy.
In the study of this compound, solid-state DFT calculations have been instrumental in elucidating the significant impact of the crystalline water molecule on the THz absorption spectrum. Theoretical calculations have confirmed that the vibrations of the water molecule strongly influence the absorption peaks observed experimentally. For instance, DFT calculations have successfully reproduced the experimental THz absorption peaks of this compound, with calculated peaks at 2.12 THz, 2.38 THz, and 2.68 THz corresponding well with the experimental values. These calculations allow for the precise assignment of these peaks to specific molecular motions, such as the wagging and translational movements of the water molecule and the vibrations of the hydroxyl groups of the rhamnose molecule.
High-Resolution Chromatographic (e.g., HPLC) and Mass Spectrometric Techniques for L-Rhamnose and Its Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of L-Rhamnose and its derivatives in various matrices. Due to the lack of a strong chromophore in the rhamnose molecule, direct UV detection is often challenging. Therefore, pre-column derivatization is a common strategy to enhance detection sensitivity. A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with monosaccharides to form derivatives that can be detected by UV spectrophotometry, typically around 250 nm.
Various HPLC methods have been developed for the analysis of L-Rhamnose. These methods often employ reverse-phase columns, such as C18, with mobile phases typically consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile.
| Parameter | Description |
|---|---|
| Derivatization Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP). |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Gradient elution with a buffer (e.g., 0.1 M phosphate buffer, pH 6.7) and acetonitrile. |
| Detection | UV detection at 250 nm. |
| Internal Standard | L-Rhamnose itself can be used as an internal standard in the analysis of other monosaccharides. |
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) or HPLC, is an indispensable tool for the structural elucidation of L-Rhamnose and its derivatives. For GC-MS analysis, L-Rhamnose is typically derivatized to increase its volatility, with trimethylsilylation (TMS) being a common method. The resulting TMS derivatives exhibit characteristic fragmentation patterns upon electron ionization. The fragmentation often initiates at the glycosidic linkage in more complex saccharides containing rhamnose. For TMS-derivatized rhamnose, characteristic fragment ions are observed that aid in its identification. For instance, in the analysis of TMS-oxime derivatives of reducing disaccharides containing rhamnose, a fragment ion with a mass-to-charge ratio (m/z) of 361 is indicative of the rhamnose ring structure.
Immunological and Cellular Research on L Rhamnose
Molecular Mechanisms of L-Rhamnose Recognition by Host Lectins and Cell Surface Receptors
The interaction of L-Rhamnose with host cells is primarily mediated by specific carbohydrate-binding proteins known as lectins and other cell surface receptors. These recognition events are the initial and critical steps that trigger downstream cellular and immunological responses.
Research has identified specific α-L-Rhamnose recognizing lectin sites on human dermal fibroblasts and keratinocytes. nih.gov These lectin sites function as signal transducers, indicating that their binding with L-Rhamnose or rhamnose-containing structures initiates intracellular signaling cascades. nih.gov For instance, the addition of rhamnose-rich oligo- and polysaccharides to fibroblasts has been shown to stimulate cell proliferation and enhance the biosynthesis of the extracellular matrix, suggesting a receptor-mediated mechanism. nih.gov
Rhamnose-binding lectins (RBLs) are a class of lectins that exhibit high specificity for L-Rhamnose. These have been isolated from various organisms, including invertebrates, and are believed to play a role in innate immunity by recognizing and binding to pathogens that have L-Rhamnose on their surface. sci-hub.semdpi.com For example, a lectin from the bivalve Glycymeris yessoensis demonstrated the ability to bind to the lipopolysaccharide (LPS) of E. coli, which contains rhamnose, and inhibit bacterial growth. mdpi.com
The recognition of L-Rhamnose is not limited to lectins. The cell surface-associated rhamnose-glucose polysaccharide (RGP) of Streptococcus thermophilus has been identified as the receptor for a specific bacteriophage, highlighting the role of rhamnose-containing structures as recognition sites on the cell surface. nih.gov
| Host Cell/Organism | Lectin/Receptor | Recognized L-Rhamnose Structure | Observed Outcome |
|---|---|---|---|
| Human Dermal Fibroblasts | α-L-Rhamnose specific lectin site | Rhamnose-rich oligo- and polysaccharides | Stimulation of cell proliferation and extracellular matrix biosynthesis nih.gov |
| Human Keratinocytes | α-L-Rhamnose specific lectin site | Not specified | Signal transduction nih.gov |
| Ayu (Plecoglossus altivelis) eggs | Rhamnose-binding lectin (RBL) | L-Rhamnose on microsporidian spores | Binding to pathogen surface sci-hub.se |
| Bivalve (Glycymeris yessoensis) | Rhamnose-binding lectin (GYL-R) | L-Rhamnose on bacterial lipopolysaccharide | Inhibition of bacterial growth mdpi.com |
| Streptococcus thermophilus | Rhamnose-glucose polysaccharide (RGP) | Not applicable (acts as a receptor) | Bacteriophage binding and infection nih.gov |
L-Rhamnose Influence on Immune Cell Modulation and Cytokine Production Pathways
L-Rhamnose and polysaccharides rich in rhamnose have demonstrated significant immunomodulatory effects, particularly in their ability to activate immune cells and stimulate the production of cytokines. These molecules are often recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system.
Rhamnose-rich hetero-exopolysaccharides isolated from Lactobacillus paracasei have been shown to activate human monocytic THP-1 cells. nih.gov This activation leads to an enhanced gene expression of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like Interleukin-8 (IL-8) and CCL20. nih.gov Similar proinflammatory profiles have been observed with exopolysaccharides from other Lactobacillus species, such as L. rhamnosus, which induced the production of TNF-α, IL-6, and IL-12 in mouse peritoneal macrophages. nih.gov
The immunomodulatory effects are not limited to bacterial polysaccharides. Orally administered Lactobacillus rhamnosus has been shown to modulate the respiratory immune response, leading to increased levels of Interferon-gamma (IFN-γ), IL-6, and Interleukin-10 (IL-10). nih.gov This suggests that rhamnose-containing structures on the surface of probiotics can influence systemic immune responses.
While much of the research points to a proinflammatory response, there is also evidence of immunosuppressive properties under certain conditions. For instance, self-assembling nanofibrils of an L-rhamnose-based hydrogelator were found to suppress the antibody response in mice, indicating a more complex role for L-rhamnose in immunomodulation that may depend on its presentation to the immune system. nih.gov
| Source of L-Rhamnose | Immune Cell Type | Induced Cytokines/Chemokines | Reference |
|---|---|---|---|
| Lactobacillus paracasei DG hetero-exopolysaccharide | Human monocytic THP-1 cells | TNF-α, IL-6, IL-8, CCL20 | nih.gov |
| Lactobacillus rhamnosus KL37 exopolysaccharide | Mouse peritoneal macrophages | TNF-α, IL-6, IL-12 | nih.gov |
| Lactobacillus rhamnosus RW-9595M exopolysaccharide | Murine RAW 264.7 macrophages and PBMCs | TNF-α, IL-6, IL-12p40 | nih.gov |
| Oral administration of Lactobacillus rhamnosus CRL1505 | Systemic (serum) in mice | IFN-γ, IL-6, IL-10 | nih.gov |
Development of L-Rhamnose Glycoconjugates for Research on Immunogenicity Enhancement
A promising area of research is the use of L-Rhamnose glycoconjugates to enhance the immunogenicity of vaccines and other immunotherapies. This strategy leverages the presence of naturally occurring anti-rhamnose antibodies in human serum. researchgate.netnih.gov
Studies have shown that conjugating a cancer vaccine with an L-rhamnose epitope can increase its effectiveness. nih.govacs.org In vitro experiments have demonstrated that human anti-rhamnose antibodies enhance the uptake of a rhamnose-conjugated model antigen (rhamnose-ovalbumin) by murine APCs. researchgate.netnih.gov Furthermore, in vivo studies in mice have shown that the passive transfer of human anti-rhamnose antibodies improves the priming of T cells to a rhamnose-containing antigen. researchgate.netnih.gov
This approach offers a novel way to improve vaccine efficacy, particularly for cancer immunotherapy, by harnessing a pre-existing component of the human immune system. nih.gov
| Glycoconjugate | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Rhamnose-ovalbumin (Rha-Ova) | Recruitment of natural anti-rhamnose antibodies to enhance antigen uptake by APCs. | Enhanced uptake by murine dendritic cells in the presence of human anti-rhamnose antibodies; increased T cell proliferation. researchgate.netnih.gov | researchgate.netnih.gov |
| Rhamnose-modified MUC1-Tn-containing cancer vaccine | Antibody-mediated targeting to APCs. | Increased priming of both CD4+ and CD8+ T cells in mice given human anti-rhamnose antibodies. researchgate.net | researchgate.net |
| Rhamnose-bearing liposomal cancer vaccine (MUC-Tn) | Enhanced antigen presentation. | Enhanced CD4+ T cell proliferation in the presence of anti-rhamnose antibodies. nih.govacs.org | nih.govacs.org |
Cellular Impact of L-Rhamnose on Extracellular Matrix Biosynthesis (e.g., fibroblast proliferation)
L-Rhamnose has been shown to have a direct impact on skin cells, particularly fibroblasts, and their production of the extracellular matrix (ECM). The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells.
As mentioned earlier, the addition of rhamnose-rich oligo- and polysaccharides to human dermal fibroblasts can stimulate cell proliferation and increase ECM biosynthesis. nih.gov This suggests that L-Rhamnose can act as a signaling molecule to promote tissue regeneration and repair.
In vitro studies using reconstructed skin models with fibroblasts from both young and old donors have demonstrated the positive effects of rhamnose on both the epidermal and dermal compartments. nih.gov Furthermore, these in vitro findings were corroborated by in vivo clinical investigations, which showed an effect on the production of collagen IV and procollagen (B1174764) I, key components of the ECM and the dermal-epidermal junction. nih.gov
The mechanism appears to involve the α-L-Rhamnose specific lectin site on fibroblasts, which, upon binding to rhamnose, triggers intracellular signaling. nih.gov This includes the modulation of calcium fluxes, which are important second messengers in many cellular processes, including proliferation and gene expression. nih.gov Interestingly, while promoting some aspects of ECM production, rhamnose-rich polysaccharides have also been shown to down-regulate the expression of certain growth factors, adhesion molecules, and ECM proteins involved in pro-tumoral or fibrotic processes, suggesting a regulatory rather than purely stimulatory role. nih.gov
| Experimental System | Effect of L-Rhamnose | Key Findings | Reference |
|---|---|---|---|
| Normal human dermal fibroblasts | Stimulation of proliferation and ECM biosynthesis | Mediated by an α-L-Rhamnose specific lectin site; involves modulation of Ca2+ fluxes. nih.gov | nih.gov |
| In vitro reconstructed skin | Positive effects on epidermal and dermal compartments | Observed with fibroblasts from both young and old donors. nih.gov | nih.gov |
| In vivo clinical investigation | Increased production of collagen IV and procollagen I | Beneficial effect on the papillary dermis and dermal-epidermal junction. nih.gov | nih.gov |
Q & A
Q. How can researchers verify the chemical identity and purity of L(+)-Rhamnose Monohydrate in experimental settings?
- Methodological Answer : To confirm identity, use a combination of analytical techniques:
- CAS Number Validation : Cross-check CAS 10030-85-0 ().
- Chromatographic Standards : Compare retention times in HPAEC (High-Performance Anion-Exchange Chromatography) against certified monosaccharide standards, as detailed in polysaccharide analysis protocols .
- Optical Rotation : Measure specific rotation ([α]²⁰D +8.2 in water) using polarimetry .
- Spectroscopic Confirmation : Analyze via NMR or FT-IR to verify structural features like hydroxyl and methyl groups .
Q. What are the solubility properties of this compound, and how should stock solutions be prepared?
- Methodological Answer : this compound is highly water-soluble (≥50 mg/mL in water at 25°C), forming clear, colorless solutions . For cell culture or in vivo studies:
Dissolve in sterile PBS or deionized water at 50–100 mM.
Filter-sterilize using 0.22 μm PVDF membranes to remove particulates .
Verify concentration via refractive index or HPLC against a calibration curve .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing to prevent inhalation of fine powders .
- Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as non-hazardous waste .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical consultation .
Q. How is this compound utilized as a standard in carbohydrate analysis?
- Methodological Answer : In HPAEC-PAD (Pulsed Amperometric Detection), L(+)-Rhamnose serves as a reference monosaccharide. Key steps include:
- Hydrolysis : Treat polysaccharides with 2N trifluoroacetic acid (TFA) at 120°C for 1 hour to release monomers .
- Chromatographic Separation : Use a CarboPac PA-1 column with mobile phases (e.g., 8.75 mM Ba(OH)₂ and 100 mM NaOH/NaOAc) .
- Quantification : Generate a standard curve (0.1–10 mM) for peak area correlation .
Q. What role does this compound play in mammalian cell culture studies?
- Methodological Answer : It is used in media formulations for:
- Macrophage Differentiation : Supplement at 10–20 mM to enhance adherence and maturation of bone marrow-derived macrophages .
- Biofilm Studies : Assess microbial biofilm enhancement in pathogens like Streptococcus pneumoniae .
Advanced Research Questions
Q. How can structural analysis of this compound inform its interactions in glycoconjugate synthesis?
- Methodological Answer :
- Crystallography : Refine crystal structures using maximum-likelihood methods (e.g., REFMAC) to resolve hydroxyl group conformations and hydrogen-bonding networks .
- Molecular Dynamics (MD) : Simulate interactions with lectins or enzymes (e.g., α-L-rhamnosidases) using software like GROMACS, incorporating hydration effects from the monohydrate form .
Q. What experimental design considerations are critical for studying this compound in metabolic disorder models?
- Methodological Answer :
- Dose Optimization : Conduct dose-response studies (e.g., 0.5–5% dietary supplementation) in murine models of type 2 diabetes to assess GLP-1 secretion .
- Control Groups : Include isocaloric controls (e.g., glucose) to isolate rhamnose-specific effects on intestinal permeability .
- Endpoint Analysis : Measure plasma GLP-1 via ELISA and correlate with RNA-seq data from enteroendocrine cells .
Q. How can researchers address variability in this compound’s bioactivity across experimental replicates?
- Methodological Answer :
- Statistical Validation : Use tools like STATISTICA or Origin to perform ANOVA on triplicate datasets, identifying outliers in bioavailability assays .
- Batch Testing : Compare multiple lots via GC-MS to rule out impurities (e.g., trace arabinose) affecting bioactivity .
- Standardized Protocols : Adopt harmonized hydrolysis conditions (time, temperature, acid concentration) to minimize degradation artifacts .
Q. What advanced techniques are used to study this compound’s role in bacterial biofilm assays?
- Methodological Answer :
- Microfluidic Systems : Model biofilm growth under shear stress using L(+)-Rhamnose as a carbon source .
- Confocal Microscopy : Stain biofilms with SYTO 9/propidium iodide to quantify live/dead cells after rhamnose treatment .
- Transcriptomics : Perform RNA-seq on Pseudomonas aeruginosa to identify rhamnose-induced virulence genes .
Q. How can contradictions in this compound’s reported molecular weight be resolved?
- Methodological Answer :
Discrepancies arise from hydration state (monohydrate vs. anhydrous). To clarify: - Thermogravimetric Analysis (TGA) : Measure weight loss at 100–120°C to confirm H₂O content (theoretical 9.9% for monohydrate) .
- Formula Verification : Use Hill notation (C₆H₁₂O₅·H₂O; MW 182.17) for accurate calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
